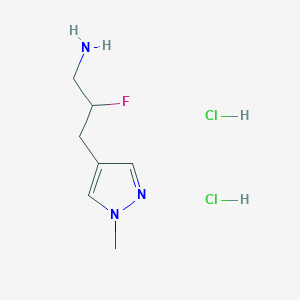
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a chemical compound that features a fluorine atom, a pyrazole ring, and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the amine group: This can be done by reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
化学反应分析
Types of Reactions
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or ammonia.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Compounds where the fluorine atom is replaced by another group.
科学研究应用
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
作用机制
The mechanism of action of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
相似化合物的比较
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride can be compared with other similar compounds, such as:
2-chloro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride: Similar structure but with a chlorine atom instead of fluorine.
3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride: Lacks the fluorine atom.
2-fluoro-3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride: Lacks the methyl group on the pyrazole ring.
The presence of the fluorine atom in this compound can enhance its chemical stability and binding affinity, making it unique compared to its analogs.
属性
分子式 |
C7H14Cl2FN3 |
|---|---|
分子量 |
230.11 g/mol |
IUPAC 名称 |
2-fluoro-3-(1-methylpyrazol-4-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H12FN3.2ClH/c1-11-5-6(4-10-11)2-7(8)3-9;;/h4-5,7H,2-3,9H2,1H3;2*1H |
InChI 键 |
XMPSDZRGWAZCTC-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)CC(CN)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















